molecular formula C14H19ClN2O2S B216461 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea

1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea

Cat. No. B216461
M. Wt: 314.8 g/mol
InChI Key: SBBYCTGGJVZCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1979. It belongs to the class of compounds known as designer drugs, which are created to mimic the effects of natural substances such as marijuana. CP-47,497 has been found to have a high affinity for the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana.

Mechanism of Action

1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea acts as an agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of marijuana, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, many of which are similar to those of marijuana. It has been shown to reduce pain perception, increase appetite, and impair memory formation. This compound has also been found to have anti-inflammatory and neuroprotective effects, which may have therapeutic potential for the treatment of conditions such as multiple sclerosis and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea in lab experiments is its high affinity for the CB1 receptor, which allows for precise manipulation of the receptor's activity. This compound is also highly stable and can be easily synthesized in large quantities. However, one limitation of using this compound is its potency, which can make it difficult to control the dosage and avoid unwanted side effects. Additionally, the use of this compound in lab experiments is subject to regulatory restrictions, as it is classified as a controlled substance.

Future Directions

There are several potential future directions for research on 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea. One area of interest is the development of CB1 agonists that have improved selectivity and reduced side effects compared to this compound. Another direction is the investigation of the neuroprotective effects of this compound and its potential for the treatment of neurodegenerative diseases. Additionally, the use of this compound in combination with other compounds, such as opioids, may have therapeutic potential for the treatment of pain. Overall, this compound is a valuable tool for scientific research and has the potential to lead to the development of new treatments for a variety of conditions.

Synthesis Methods

The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with cyclopentylamine and thiourea in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound. This synthesis method has been well-established in the literature, and several variations have been reported.

Scientific Research Applications

1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea has been widely used in scientific research to study the cannabinoid receptor CB1 and its role in the body. It has been found to be a potent agonist of CB1, with a binding affinity that is several times higher than that of THC, the psychoactive component of marijuana. This compound has been used to study the effects of CB1 activation on various physiological processes, including pain perception, appetite regulation, and memory formation.

properties

Molecular Formula

C14H19ClN2O2S

Molecular Weight

314.8 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea

InChI

InChI=1S/C14H19ClN2O2S/c1-18-12-8-11(13(19-2)7-10(12)15)17-14(20)16-9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H2,16,17,20)

InChI Key

SBBYCTGGJVZCMS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=S)NC2CCCC2)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)NC2CCCC2)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.